7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione
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Overview
Description
7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione is a versatile organic compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable scaffold in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione typically involves multicomponent reactions. One well-explored protocol is the double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This method allows for the efficient construction of the bicyclic core under mild conditions.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and solvent systems .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, modulating biochemical pathways. Its bicyclic structure allows for precise binding to target sites, enhancing its efficacy in various applications .
Comparison with Similar Compounds
Similar Compounds
9-Methoxy-9-methylbicyclo[3.3.1]nonane: Another bicyclic compound with similar structural features.
Bicyclo[4.3.0]nonene nucleoside analogues: These compounds share a similar bicyclic core and are used in antiviral research.
Uniqueness
7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione stands out due to its unique combination of stability and reactivity. Its ability to undergo various chemical transformations and its wide range of applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
7-methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-5-2-6-4-7(3-5)9(11)12-8(6)10/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCPNDIKOCETQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CC(C1)C(=O)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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